molecular formula C10H11N3O3S B2534420 Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate CAS No. 1251623-52-5

Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate

Cat. No. B2534420
CAS RN: 1251623-52-5
M. Wt: 253.28
InChI Key: IJNIZASXAMQOPB-UHFFFAOYSA-N
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Description

“Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate” is a compound that contains a 2-aminothiazole scaffold . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Synthesis Analysis

The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of “this compound” likely contains a 2-aminothiazole scaffold, which is a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs .


Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including trifluoromethyl heterocycles. The use of rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions as key steps enables the creation of diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines from the diazoketoester, either directly in a single step or with just one additional step (Honey et al., 2012).

Development of Organic Reactions

The compound also finds application in the development of novel organic reactions. For example, it has been involved in the synthesis of α-(4-oxazolyl)amino esters via Brønsted acid catalyzed tandem reactions. The process highlights a series of bond-forming reactions including imine formation, intermolecular Michael addition, and intramolecular Michael addition to generate both the oxazole and amino acid functionalities in a single step (Lee et al., 2018).

Exploration of Antimicrobial Activities

Additionally, ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the compound, has been modified and synthesized for the investigation of antimicrobial activities. The structures of synthesized derivatives were confirmed by various spectral techniques, and their antimicrobial activities were evaluated against strains of bacteria and fungi. This research provides valuable insights into the structure-activity relationships of these molecules, which can be useful for future therapeutic applications (Desai et al., 2019).

Future Directions

The 2-aminothiazole scaffold, which is present in “Ethyl 4-((5-cyanothiazol-2-yl)amino)-4-oxobutanoate”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on further exploring the potential of this scaffold in the development of new anticancer drugs .

properties

IUPAC Name

ethyl 4-[(5-cyano-1,3-thiazol-2-yl)amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-2-16-9(15)4-3-8(14)13-10-12-6-7(5-11)17-10/h6H,2-4H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNIZASXAMQOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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